3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Overview
Description
3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound is characterized by the presence of a diethylsulfamoyl group, a methoxy group, and an oxolan-2-ylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the attachment of the oxolan-2-ylmethyl group, which can be achieved by reacting the intermediate with oxirane in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[(oxolan-2-yl)methyl]benzamide.
Reduction: Formation of 3-(diethylsulfanyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide.
Substitution: Formation of 4-chloro-N-[(oxolan-2-yl)methyl]benzamide or 4-alkyl-N-[(oxolan-2-yl)methyl]benzamide.
Scientific Research Applications
3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The methoxy and oxolan-2-ylmethyl groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide: Another sulfonamide with a thiadiazole ring.
3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Contains an oxazole ring instead of an oxolan-2-ylmethyl group.
Uniqueness
3-(DIETHYLSULFAMOYL)-4-METHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the oxolan-2-ylmethyl group, which can confer specific properties such as increased solubility and enhanced binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxy-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-4-19(5-2)25(21,22)16-11-13(8-9-15(16)23-3)17(20)18-12-14-7-6-10-24-14/h8-9,11,14H,4-7,10,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQGMWODJQGOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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